4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Overview
Description
4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-sec-butoxybenzamide is 447.16166284 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Characterization
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-sec-butoxybenzamide and related compounds have been explored for their potential in synthesizing novel polyimides with unique properties. These polymers exhibit high solubility in organic solvents and demonstrate thermal stability, making them candidates for advanced materials applications. The research by Butt et al. highlights the synthesis and characterization of aromatic polyimides, indicating the compound's role in developing materials with desirable thermal and solubility profiles (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antioxidant Activity
Compounds related to N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-sec-butoxybenzamide have been studied for their antioxidant properties. The electrochemical oxidation mechanisms of amino-substituted benzamides, which share a structural resemblance, are crucial for understanding their free radical scavenging activity. Jovanović et al. provided insights into the electrochemical behavior and potential antioxidant activity of these compounds, suggesting their usefulness in combating oxidative stress (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Anti-inflammatory and Anti-angiogenic Properties
Research on derivatives of benzophenone, including compounds similar to N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-sec-butoxybenzamide, has shown significant anti-inflammatory and anti-angiogenic activities. These compounds, particularly in the context of cyclooxygenase-2 (Cox-2) inhibition, have demonstrated potential in treating inflammatory conditions and angiogenic disorders, suggesting a pathway for developing new therapeutic agents (Puttaswamy, Malojiao, Mohammed, Sherapura, Prabhakar, & Khanum, 2018).
Catalytic and Synthetic Applications
The compound and its analogs have been utilized in catalytic processes to synthesize heterocyclic compounds. For instance, palladium-catalyzed reactions involving similar benzamide derivatives have been developed to construct quinazolinones, showcasing the versatility of these compounds in facilitating complex chemical transformations (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-butan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-3-17(2)31-22-14-12-19(13-15-22)24(30)28-25(32)27-21-11-7-10-20(16-21)26-23(29)18-8-5-4-6-9-18/h4-17H,3H2,1-2H3,(H,26,29)(H2,27,28,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIECQXPISIEWNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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